1-Cyano-3,6-dimethoxy-benzocyclobutene
Description
Structure
3D Structure
Properties
CAS No. |
912342-26-8 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile |
InChI |
InChI=1S/C11H9NO2/c1-13-9-3-4-10(14-2)11-7(6-12)5-8(9)11/h3-5H,1-2H3 |
InChI Key |
REAPZESXPCSLLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C2=C(C=C1)OC)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyano 3,6 Dimethoxy Benzocyclobutene and Substituted Benzocyclobutene Systems
Classical and Established Synthetic Routes to Benzocyclobutenes
Early methods for constructing the benzocyclobutene core laid the groundwork for the more sophisticated techniques used today. These routes often required harsh conditions and offered limited substituent tolerance but were pivotal in the initial exploration of benzocyclobutene chemistry.
Historical Precedent in Benzocyclobutene Synthesis
The initial syntheses of the benzocyclobutene ring system were challenging due to the inherent strain of the fused four-membered ring. Early approaches often involved multi-step sequences starting from pre-functionalized benzene (B151609) derivatives. Methods such as the Wurtz-Fittig reaction, involving the coupling of dihaloarenes, were among the first attempts, though often resulting in low yields and mixtures of products. Another foundational method involved the hydrolysis of 1,1-dihalobenzocyclobutenes, which were themselves prepared through the cycloaddition of dihaloethenes with benzyne (B1209423) generated in situ. orgsyn.org These pioneering efforts, while not always efficient, demonstrated the feasibility of creating the bicyclo[4.2.0]octa-1,3,5-triene skeleton and opened the door for further methodological development.
Thermal Decomposition and [2+2] Cycloaddition Approaches
A significant advancement in benzocyclobutene synthesis came with the use of high-temperature reactions, particularly flash vacuum pyrolysis (FVP). uq.edu.auwikipedia.org This technique involves heating a precursor molecule briefly at high temperatures and low pressure, which promotes unimolecular reactions. wikipedia.org For instance, FVP of 2-methylbenzoyl chloride can generate a ketene (B1206846) intermediate that cyclizes to form benzocyclobutenone, a versatile precursor for other derivatives. orgsyn.orgwikipedia.org This method is advantageous for its simplicity in generating the strained ring system from relatively inexpensive starting materials. orgsyn.org
The thermal ring-opening of benzocyclobutenes at temperatures around 180-200°C produces o-xylylenes (or o-quinodimethanes), which are key reactive intermediates. wikipedia.orgscispace.compnas.org This equilibrium is fundamental to the synthetic utility of BCBs. wikipedia.orgacs.org The reverse reaction, the 4π-electrocyclic ring closure of an o-xylylene (B1219910), can also be a viable route to benzocyclobutenes, especially when the o-xylylene is generated photochemically or through other means. nih.govacs.org
Another classical approach is the [2+2] cycloaddition of benzyne with an alkene. Benzyne, a highly reactive intermediate, can be generated from precursors like anthranilic acid or 2-bromofluorobenzene. thieme-connect.com Its reaction with electron-rich alkenes, such as ethyl vinyl ether, provides a direct route to 1-substituted benzocyclobutenes. thieme-connect.com This method is particularly useful for installing functional groups directly onto the cyclobutene (B1205218) ring. nih.gov
| Method | Precursor Example | Conditions | Intermediate | Product Example |
| Flash Vacuum Pyrolysis | 2-Toluic acid chloride | ~630°C, 12 mm Hg | Ketene | Benzocyclobutenone |
| [2+2] Cycloaddition | Anthranilic acid + Ethyl vinyl ether | Isoamyl nitrite, TFA (cat.), THF | Benzyne | 1-Ethoxybenzocyclobutene |
Elimination-Cyclization Pathways for Benzocyclobutene Formation
Elimination reactions that result in the formation of the four-membered ring represent another important class of classical synthetic strategies. These methods typically involve constructing a precursor with leaving groups positioned to facilitate an intramolecular cyclization.
One notable example is the Ramberg-Bäcklund reaction, which converts an α-halosulfone into an alkene through base-induced extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.orgnumberanalytics.com By designing a substrate where the sulfone and halogen are appropriately positioned on a benzene scaffold, this reaction can be adapted to form the cyclobutene ring. The mechanism involves deprotonation at the α-carbon, followed by intramolecular nucleophilic attack to form a transient three-membered episulfone ring, which then collapses to the alkene with the loss of SO₂. wikipedia.orgyoutube.com This pathway offers a way to form the strained C-C bond of the cyclobutene ring under basic conditions. organic-chemistry.org
Other elimination strategies include intramolecular couplings of 1,2-bis(halomethyl)benzene derivatives with reducing agents. These reactions, while conceptually straightforward, can be limited by competing intermolecular side reactions.
Modern Catalytic Strategies for Benzocyclobutene Construction
The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, including substituted benzocyclobutenes. These modern methods offer milder reaction conditions, greater functional group tolerance, and improved efficiency and selectivity compared to classical approaches.
C-H Activation-Based Annulation Protocols
Direct C-H activation has emerged as a powerful tool for forming C-C bonds, minimizing the need for pre-functionalized starting materials. Palladium-catalyzed intramolecular C-H activation of methyl groups on an aromatic ring has been developed into an efficient method for synthesizing benzocyclobutenes. organic-chemistry.orgacs.orgnih.gov
In a typical protocol, a 2-bromoaryl substrate bearing a sterically hindered alkyl group (like tert-butyl) is treated with a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgnih.gov The catalytic cycle is believed to involve oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by intramolecular C(sp³)–H bond activation of one of the methyl groups to form a palladacycle. Reductive elimination then forges the new C-C bond, creating the four-membered ring and regenerating the active catalyst. acs.org This approach has been successfully applied to a variety of substituted benzocyclobutenes that would be difficult to access via other routes. organic-chemistry.orgnih.gov More recent developments have expanded this strategy to include the activation of adjacent methylene (B1212753) C-H bonds in aliphatic acids, further broadening the scope of accessible BCB structures. scripps.edu
| Catalyst System | Substrate Type | Base | Solvent | Yield Range |
| Pd(OAc)₂ / P(tBu)₃ | 2-Bromo-tert-butylbenzene derivatives | K₂CO₃ | DMF | 44-92% nih.gov |
Palladium-Catalyzed Cyclization and Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis and have been effectively applied to the construction of benzocyclobutene systems. These methods often involve the intramolecular coupling of appropriately designed precursors.
The Suzuki-Miyaura coupling reaction has been used to prepare 3,6-diaryl substituted benzocyclobutene derivatives. thieme-connect.comthieme-connect.com The strategy involves starting with a 3,6-dihalobenzocyclobutene and coupling it with various arylboronic acids in the presence of a palladium catalyst and a base. thieme-connect.comresearcher.life This method is highly versatile for introducing diverse aromatic and heteroaromatic substituents onto the benzocyclobutene core. thieme-connect.com
The Stille coupling , which pairs an organotin reagent with an organic halide, has also been employed for intramolecular cyclizations to form benzocyclobutenes. wikipedia.org For example, 2-benzylidenebenzocyclobutenones can be synthesized via an intramolecular Stille reaction, demonstrating the utility of this method for creating exocyclic double bonds as part of the ring system. acs.orgresearchgate.net
The intramolecular Heck reaction provides another powerful route for benzocyclobutene synthesis. organicreactions.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.orgresearchgate.net It is a reliable method for constructing various ring sizes, including the four-membered ring of benzocyclobutene, and is tolerant of a wide array of functional groups, making it suitable for complex molecule synthesis. organicreactions.orgprinceton.edu
Recent advances have also demonstrated a Pd(II)-catalyzed oxidative [2+2] annulation of arylboronic acids with alkenes, which forges two C-C bonds of the cyclobutene core in a single transformation. acs.org This method proceeds through a proposed C(sp³)–Pd(IV) species and avoids the need for a chelating directing group on the alkene. acs.org
| Coupling Reaction | Key Reactants | Catalyst Example | Key Feature |
| Suzuki-Miyaura | 3,6-Dihalobenzocyclobutene + Arylboronic acid | Pd(PPh₃)₄ | Synthesis of 3,6-diaryl BCBs thieme-connect.com |
| Stille | Intramolecular coupling of organostannane and halide | Pd catalyst | Forms exocyclic double bonds acs.org |
| Intramolecular Heck | Aryl/vinyl halide and a tethered alkene | Pd(0) complex | High functional group tolerance wikipedia.org |
Asymmetric Catalytic Strategies
The enantioselective synthesis of chiral benzocyclobutene derivatives remains a developing field, with transition-metal catalysis emerging as a primary approach. dicp.ac.cnrsc.org These strategies typically involve the use of a chiral catalyst to control the stereochemistry of the product, yielding enantioenriched compounds with specific three-dimensional arrangements.
One prominent strategy involves the sequential enantioselective reduction of a benzocyclobutenone precursor followed by an intramolecular C–H functionalization. rsc.orgnih.govrsc.org For instance, Noyori's asymmetric transfer hydrogenation conditions, using catalysts like RuCl(S,S)-Tsdpen, can effectively reduce α-substituted benzocyclobutenones to their corresponding benzocyclobutenols with high yield and excellent enantiomeric excess (ee). nih.govresearchgate.net This is followed by a diastereospecific iridium-catalyzed C–H silylation, which installs contiguous stereocenters. rsc.orgresearchgate.net The rigidity of the fused ring system is crucial for the high diastereoselectivity and regioselectivity observed in the silylation step. nih.gov This sequential approach has been successfully used to synthesize benzocyclobutenols with all-carbon quaternary centers, which are otherwise difficult to access. rsc.org
| Precursor | Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| α,α-dimethylbenzocyclobutenone | RuCl(S,S)-Tsdpen | Asymmetric Transfer Hydrogenation | 94 | 97 |
| α-alkylidene benzocyclobutenones | Iridium-based catalyst | Asymmetric Hydrogenation | Not specified | 83–88 |
| Dimethylbenzocyclobutenone | CuCl/(R)-BINAP | Asymmetric Hydrosilylation | Not specified | 88 |
Organocatalysis presents an alternative to transition-metal-based methods. Chiral Brønsted acids, such as N-triflyl phosphoramide, have been shown to catalyze the asymmetric isomerization of bicyclo[1.1.0]butanes (BCBs) to yield highly enantioenriched cyclobutene structures under mild conditions. dicp.ac.cn This method provides good regio- and enantiocontrol and is compatible with a wide range of BCB substrates. dicp.ac.cn
Copper-Catalyzed Three-Component Couplings
Copper catalysis is a powerful tool for the construction of complex molecules through multicomponent reactions, which offer high efficiency by forming multiple chemical bonds in a single operation. rsc.org In the context of benzocyclobutene synthesis, a modular and stereoselective copper- and palladium-catalyzed sequence has been developed to produce densely functionalized BCBs from readily available precursors. manchester.ac.uk
This strategy involves an initial copper-catalyzed borylative coupling of three components: an imine, an allene, and a diboron (B99234) reagent (like B₂pin₂). manchester.ac.uk This step sets the diastereoselectivity of the sequence with high fidelity. The resulting vinyl boronate intermediate then undergoes an intramolecular palladium-catalyzed Suzuki-Miyaura coupling to form the four-membered ring of the benzocyclobutene system. manchester.ac.uk This sequential approach allows for the modular assembly of diverse BCB derivatives.
| Reactants | Catalyst/Reagents | Key Intermediate | Final Product Type | Stereoselectivity |
|---|---|---|---|---|
| Imine, Allene, B₂pin₂ | 1. Cu-catalyst 2. Pd-catalyst (e.g., (IPr)Pd(allyl)Cl) | Vinyl Boronate Adduct | Densely functionalized Benzocyclobutene | High diastereoselectivity (e.g., 90:10 dr) |
The versatility of copper-catalyzed multicomponent reactions has also been demonstrated in the synthesis of other complex cyclic systems, such as spirotetrahydrocarbazoles and polyfunctionalized β-ketone sulfones, highlighting the broad applicability of this approach in synthetic chemistry. rsc.orgbeilstein-journals.orgnih.gov
Regioselective and Stereoselective Synthesis of Substituted Benzocyclobutenes
Achieving control over both the position (regioselectivity) and the spatial arrangement (stereoselectivity) of substituents is a central challenge in the synthesis of complex organic molecules like substituted benzocyclobutenes.
One effective method for the regio- and diastereoselective synthesis of functionalized benzocyclobutenes is a zirconium-promoted cross-coupling reaction. This one-pot procedure utilizes aryllithium compounds and alkenyl bromides to construct the cyclobutabenzene core from simple starting materials. organic-chemistry.org Another approach involves the palladium-catalyzed C-H activation of methyl groups on an aromatic ring, which allows for the synthesis of various substituted BCBs that are difficult to obtain by other means. organic-chemistry.org
Catalyst control can be employed to achieve regiodivergent synthesis, where different products are obtained from the same starting material by simply changing the catalyst. For example, the hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs) can be directed to different positions depending on the copper catalyst used. A Cu(I) catalytic system leads to α-selective nucleophilic addition, yielding 1,1,3-functionalized cyclobutanes as single diastereoisomers. nih.gov In contrast, a Cu(II) system facilitates a β'-selective pathway, producing 1,2,3-trisubstituted variants with high diastereomeric ratios (up to >20:1 d.r.). nih.gov This catalyst-controlled strategy significantly expands the diversity of accessible cyclobutane (B1203170) structures from common precursors.
| Method | Catalyst/Reagent | Starting Materials | Selectivity Control | Product Type |
|---|---|---|---|---|
| Zirconium-promoted cross-coupling | Zirconium-based reagent | Aryllithiums, Alkenyl bromides | Regio- and Diastereoselective | Functionalized Benzocyclobutenes |
| Palladium-catalyzed C-H Activation | Pd(OAc)₂ / P(tBu)₃ | Substituted Toluenes | Regioselective | Substituted Benzocyclobutenes |
| Catalyst-controlled Hydrophosphination | Cu(I) vs. Cu(II) systems | Acyl Bicyclo[1.1.0]butanes | Regiodivergent (α vs. β') and Diastereoselective | 1,1,3- vs. 1,2,3-substituted cyclobutanes |
Furthermore, tandem reactions, such as a benzyne-[2+2] cycloaddition followed by a pericyclic ring-opening and an intramolecular-[4+2] cycloaddition, have been developed for the highly stereoselective assembly of complex nitrogen heterocycles incorporating the benzocyclobutene motif. organic-chemistry.org These advanced methodologies provide powerful tools for the precise construction of highly functionalized and stereochemically defined benzocyclobutene systems.
Chemical Reactivity and Mechanistic Pathways of 1 Cyano 3,6 Dimethoxy Benzocyclobutene and Benzocyclobutene Derivatives
Electrocyclic Ring-Opening Reactions to o-Xylylenes (o-Quinodimethanes)
The cornerstone of benzocyclobutene chemistry is its ability to undergo a 4π-electrocyclic reaction, converting the strained four-membered ring into a conjugated diene system embedded within an eight-membered ring structure, known as an o-xylylene (B1219910). This transformation can be initiated through thermal, photochemical, or mechanical means. researchgate.netillinois.edu
The primary and most studied method for inducing the ring-opening of benzocyclobutenes is through the application of heat. researchgate.net According to the principles of orbital symmetry conservation, specifically the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclobutene (B1205218) is a conrotatory process. researchgate.netillinois.edu In this pathway, the substituents on the breaking carbon-carbon single bond rotate in the same direction (both clockwise or both counter-clockwise). This stereospecific rearrangement ensures that the symmetry of the molecular orbitals is maintained throughout the reaction from reactant to product. illinois.edumasterorganicchemistry.com
For benzocyclobutene derivatives, this thermal treatment, typically at temperatures exceeding 200°C, generates the highly reactive o-xylylene intermediate. scispace.comsci-hub.ru The process is a unimolecular isomerization that does not require catalysts or produce byproducts. sci-hub.ru The conrotatory nature of the opening dictates the stereochemistry of the resulting diene, which in turn influences the stereochemical outcome of subsequent cycloaddition reactions. chempedia.info
Beyond thermal activation, the electrocyclic ring-opening of benzocyclobutenes can be triggered by other energy sources.
Photochemical Activation: In contrast to the thermal process, photochemical activation of the 4π-electron system proceeds via a disrotatory pathway, as predicted by the Woodward-Hoffmann rules. illinois.eduillinois.edu Upon absorption of light, the molecule is promoted to an excited electronic state where the symmetry requirements for the reaction are different. In a disrotatory opening, the substituents rotate in opposite directions (one clockwise, one counter-clockwise). This leads to an o-xylylene intermediate with a different stereochemistry than that produced under thermal conditions. illinois.edu The photochemical generation of these intermediates allows for reactions to be conducted under milder temperature conditions. acs.org
Mechanical Activation: More recently, the field of polymer mechanochemistry has demonstrated that mechanical force can also induce the ring-opening of benzocyclobutene. rsc.org When a BCB moiety is incorporated into a polymer chain and subjected to forces such as ultrasound-induced cavitation, the strained four-membered ring can rupture. illinois.edu Computational and experimental studies have shown that the stereochemical outcome of mechanochemical activation does not strictly follow the rules for thermal or photochemical reactions. For instance, depending on the stereochemistry of the starting benzocyclobutene (cis or trans isomers), the ring-opening can proceed through pathways that are formally conrotatory or disrotatory, potentially leading to products not accessible by heat or light alone. illinois.edursc.org
The presence of substituents on either the aromatic ring or the cyclobutene moiety has a profound impact on the ease and outcome of the ring-opening reaction. These effects are primarily electronic in nature.
For 1-Cyano-3,6-dimethoxy-benzocyclobutene, the methoxy (B1213986) groups (-OCH₃) on the benzene (B151609) ring are electron-donating, while the cyano group (-CN) on the four-membered ring is strongly electron-withdrawing. Electron-withdrawing groups on the cyclobutene ring, such as a cyano group, have been shown to significantly lower the activation energy for ring-opening, allowing the reaction to proceed at lower temperatures. researchgate.netsci-hub.ruresearchgate.net This effect is attributed to the stabilization of the transition state. For instance, novel cyano-containing BCB monomers have been developed that exhibit curing temperatures 50–100°C lower than typical BCB resins. sci-hub.ruresearchgate.net
The position of the substituent also influences the direction of rotation during the conrotatory opening, a phenomenon known as torquoselectivity. acs.org Electron-withdrawing groups, like the formyl or cyano group, tend to rotate "inward" (becoming cis to the newly formed diene), while electron-donating groups prefer an "outward" rotation. nih.gov This selectivity is crucial for controlling the geometry of the resulting o-xylylene and the stereochemistry of subsequent reactions.
| Substituent on Cyclobutene Ring | Electronic Effect | Calculated Activation Energy (ΔGₐ) (kcal/mol) | Reduction in ΔGₐ vs. Unsubstituted BCB (%) |
|---|---|---|---|
| None (Unsubstituted BCB) | - | 40.1 | 0% |
| -CN (Cyano) | Electron-Withdrawing | 32.8 | 18.2% |
| -NH₂ (Amino) | Electron-Donating | 36.8 | 8.2% |
| -NO₂ (Nitro) | Electron-Withdrawing | 29.2 | 27.2% |
| 1-NH₂, 8-NO₂ (Push-Pull) | Donating & Withdrawing | 12.4 | 69.1% |
Cycloaddition Reactions of o-Xylylene Intermediates
Once formed, the highly reactive o-xylylene intermediate readily undergoes cycloaddition reactions, most notably the Diels-Alder reaction, serving as the diene component. This reactivity is the basis for its widespread use in synthesis. scispace.com
The o-xylylene generated from the ring-opening of a benzocyclobutene can be trapped by a wide variety of dienophiles in an intermolecular [4+2] cycloaddition reaction. researchgate.net This reaction is a powerful method for constructing tetrahydronaphthalene frameworks. chempedia.info The reaction is typically high-yielding and proceeds with well-defined stereochemistry. Common dienophiles include N-substituted maleimides, benzoquinones, and various alkenes and alkynes. chempedia.inforesearchgate.net For example, the reaction of 3,6-dimethoxybenzocyclobutene with N-phenylmaleimide upon heating results in the corresponding Diels-Alder adduct in good yield. chempedia.info
| Dienophile | Reaction Conditions | Product | Yield |
|---|---|---|---|
| N-Phenylmaleimide | Benzene, 210°C, sealed tube | Tetrahydronaphthalene adduct | 53% |
| Cyclohexenone | - | Tetracyclic adduct | 36% |
| trans-Enone | - | Tetracyclic adduct | 76% |
[4+2] Cycloaddition Pathways to Polycyclic Systems
Benzocyclobutene (BCB) derivatives, including this compound, serve as stable precursors for highly reactive ortho-quinodimethane (o-QDM) intermediates. Owing to the inherent strain in the four-membered ring, BCBs undergo thermal or photochemical electrocyclic ring-opening to generate these transient dienes. researchgate.net The o-QDMs are then trapped in situ by a suitable dienophile in a [4+2] cycloaddition (Diels-Alder) reaction to construct a wide array of complex polycyclic and heterocyclic systems. nih.govnih.gov
The reaction proceeds via the formation of the o-QDM, which then acts as the 4π component in the cycloaddition. The substituents on the benzocyclobutene ring, such as the electron-withdrawing cyano group and electron-donating methoxy groups in this compound, significantly influence the electronic properties and thus the reactivity of the resulting o-QDM intermediate, affecting the regioselectivity and stereoselectivity of the cycloaddition. The reaction of these intermediates with various dienophiles, such as alkenes and alkynes, provides a direct route to substituted dihydronaphthalenes and naphthalenes, respectively. nih.gov For instance, the reaction of a benzyne (B1209423) with an alkyne can generate a benzocyclobutadiene intermediate, which can then participate as the 4π component in a subsequent Diels-Alder reaction to furnish highly substituted polyaromatic compounds. nih.gov
The versatility of this methodology is demonstrated by its application in the synthesis of diverse molecular architectures. While the unactivated cyano group rarely participates directly as a dienophile in Diels-Alder reactions, its presence on the benzocyclobutene skeleton modifies the diene's reactivity. mit.edu The cycloaddition of o-QDMs with various dienophiles leads to the formation of complex scaffolds, which are valuable in materials science and medicinal chemistry. researchgate.net
| Benzocyclobutene Precursor | Dienophile | Conditions | Resulting Polycyclic System | Reference |
|---|---|---|---|---|
| Benzocyclobutenone | Activated Carbonyl Compounds | UV irradiation | Aromatic Ketones | nih.gov |
| Benzodicyclobutene (BDCB) | N-methylmaleimide | Thermal | Benzo[1,2-f:4,5-f']diisoindole derivative | researchgate.net |
| Benzocyclobutene (BCB) | Benzoquinone | Thermal | Polycyclic Quinones (e.g., Anthracene-1,4-dione) | researchgate.net |
| Triyne (forms BCB in situ) | Intramolecular Propiolate | Thermal (HDDA reaction) | Substituted Naphthalene | nih.gov |
Advanced Functionalization and Transformation Reactions
Palladium-Catalyzed C-C and C-H Functionalization
Palladium-catalyzed reactions have become indispensable tools for the functionalization of aromatic systems, and benzocyclobutene scaffolds are no exception. These methods facilitate the formation of C-C and C-H bonds in an atom- and step-economic fashion, allowing for the synthesis of highly functionalized benzocyclobutene derivatives. nih.govacs.org
One prominent strategy involves the direct C-H activation of the arene ring. For example, palladium catalysts can mediate the coupling of C-H bonds with various partners, enabling the introduction of aryl, alkyl, or other functional groups. nih.gov This approach has been utilized for the synthesis of benzocyclobutenes through the palladium-catalyzed double C-H functionalization at the ortho and meta positions relative to a directing group. documentsdelivered.com Furthermore, a palladium-catalyzed C(sp²)–H functionalization of bromoaryl aldonitrones has been developed to synthesize benzocyclobutenone-derived ketonitrones, demonstrating the power of this methodology in constructing the strained four-membered ring itself. acs.orgnih.govacs.org This reaction proceeds with broad functional group tolerance and the resulting products are useful for building polycyclic nitrogen-containing frameworks. nih.gov
These catalytic cycles often involve different oxidation states of palladium, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV) pathways. nih.gov The choice of ligands, additives, and reaction conditions is crucial for controlling the selectivity and efficiency of the C-H activation and subsequent coupling steps. acs.org
| Reaction Type | Substrate | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|
| Intramolecular C(sp²)–H Functionalization | Bromoaryl aldonitrone | Pd(OAc)₂ / PPh₃ | Benzocyclobutenone-derived ketonitrone | acs.orgnih.gov |
| Double C-H Functionalization | Substituted Arene with Directing Group | Pd(OAc)₂ / N-protected amino acid | Benzocyclobutene | documentsdelivered.com |
| C-H Activation / Cyclization | Haloaryl-containing aldehyde | Palladium Catalyst | Benzocyclobutenone | acs.orgnih.gov |
Ring Expansion and Nucleophilic Addition Reactions
The strained four-membered ring of benzocyclobutene derivatives is susceptible to various transformations, including ring expansion and nucleophilic addition, which provide pathways to larger carbocyclic systems. utexas.edu
Transition metal-catalyzed ring expansion reactions are particularly powerful. For instance, rhodium catalysts can promote a reagent-free ring expansion of benzocyclobutenones to yield 1-indanones. utexas.edursc.org This transformation proceeds via a proposed mechanism involving the insertion of rhodium into a C-C bond of the cyclobutenone, followed by β-hydrogen elimination, olefin insertion, and reductive elimination. utexas.edu Similarly, palladium catalysis can achieve ring expansion through the insertion of an aryne, generated from a 2-haloaryl boronate, into the C-C bond of a benzocyclobutenone. researchgate.net These methods offer novel strategies for one-carbon homologation to construct five-membered rings fused to an aromatic system. utexas.edu
As α,β-unsaturated ketones, benzocyclobutenones are also electrophilic and can react with nucleophiles. nih.gov Nucleophilic addition can occur in a 1,2- or 1,4-fashion. The resulting alkoxide or enolate intermediate can subsequently trigger the ring-opening of the strained four-membered ring. For example, the addition of a vinyllithium (B1195746) reagent to a cyclobutenone initiates a cascade involving 1,2-addition, a charge-accelerated 4π conrotatory ring opening, and a 6π ring closure to furnish highly functionalized cyclohexenones. nih.gov
| Reaction Type | Substrate | Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| C-C Cleavage Ring Expansion | Benzocyclobutenone | Rhodium precatalyst / phosphine (B1218219) ligand | 1-Indanone | utexas.edursc.org |
| Aryne Insertion Ring Expansion | Benzocyclobutenone | 2-Haloaryl boronate / Pd-catalyst | Dibenzo[a,c]cycloheptenone | researchgate.net |
| Nucleophilic Addition / Ring Opening | Cyclobutenone | Vinyllithium reagent | Cyclohexenone | nih.gov |
| Nucleophile-Induced Ring Opening | 3-phenyl-4,4-dichlorocyclobutenone | Hydroxide | 4,4-dichloro-3-phenyl-2-butenoic acid | nih.gov |
Transformations of the Cyano and Methoxy Functional Groups in Benzocyclobutene Scaffolds
The cyano and methoxy groups present on the this compound scaffold offer valuable handles for further molecular elaboration. The chemical manipulation of these functionalities allows for the introduction of diverse structural motifs and the fine-tuning of the molecule's properties.
Transformations of the Cyano Group: The cyano (nitrile) group is a versatile functional group that can be converted into several other functionalities. Standard transformations include:
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, introducing valuable functional groups for further derivatization, such as peptide coupling.
Reduction: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center into the molecule.
Cycloaddition: Although less common for unactivated nitriles, the cyano group can participate as a 2π component in certain cycloaddition reactions, leading to the formation of heterocyclic rings. mit.edu Recent advances have also demonstrated the ability to achieve functional-group translocation, allowing for the positional exchange between a cyano group and an unactivated C-H bond through photocatalytic, reversible C-H sampling. repec.orgnih.gov The presence of a cyano group has also been shown to lower the curing temperature of benzocyclobutene-based resins. sciencegate.appresearchgate.net
Transformations of the Methoxy Group: The methoxy groups on the aromatic ring are aryl methyl ethers. A primary and synthetically useful transformation for these groups is ether cleavage or demethylation. wikipedia.org
Demethylation: Treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) can cleave the methyl-oxygen bond to yield the corresponding dihydroxy-benzocyclobutene (a phenol (B47542) or catechol derivative).
Further Functionalization: The resulting phenolic hydroxyl groups are highly versatile. They can be alkylated or acylated, used in cross-coupling reactions (after conversion to a triflate), or serve as directing groups in electrophilic aromatic substitution reactions. The methoxy group itself acts as an electron-donating group, influencing the reactivity of the aromatic ring. wikipedia.org
These transformations significantly expand the synthetic utility of the this compound scaffold, enabling its incorporation into more complex target molecules.
| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Cyano (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) or Amide (-CONH₂) |
| Cyano (-CN) | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
| Cyano (-CN) | Translocation | Photocatalyst | Isomeric Cyano-substituted compound |
| Methoxy (-OCH₃) | Demethylation (Ether Cleavage) | BBr₃, HBr | Hydroxyl (-OH) |
Theoretical and Computational Studies on Benzocyclobutene Reactivity and Structure
Ab Initio and Density Functional Theory (DFT) Calculations on Electrocyclic Reactions
The thermal ring-opening of benzocyclobutene is a classic example of an electrocyclic reaction, governed by the principles of orbital symmetry. Ab initio and Density Functional Theory (DFT) methods are instrumental in elucidating the mechanisms, energetics, and transition states of these reactions.
Computational studies meticulously map the potential energy surface (PES) for the electrocyclic ring-opening of benzocyclobutene to form o-xylylene (B1219910). This process involves locating the reactant, the transition state, and the product on the PES and determining their relative energies. The transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy path connecting reactants and products.
For substituted benzocyclobutenes, the nature and position of the substituents significantly influence the energy landscape. DFT calculations, particularly using functionals like B3LYP and PBE0, have been employed to calculate the activation energy barriers (ΔG‡) for the ring-opening process. researchgate.netrsc.org For instance, a systematic study on substituted BCBs revealed that the activation barriers are highly sensitive to the electronic effects of the substituents on the four-membered ring. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can lower the activation energy compared to unsubstituted BCB. researchgate.net For 1-cyano-3,6-dimethoxy-benzocyclobutene, the cyano group at the C1 position acts as an EWG, while the methoxy (B1213986) groups on the benzene (B151609) ring are EDGs. The electronic interplay of these groups would be expected to modulate the stability of the transition state. Disubstituted BCBs with both EDGs and EWGs have been shown to have the lowest activation barriers. researchgate.net This "captodative effect" stabilizes the transition state, which often possesses some degree of diradical character.
Table 1: Calculated Activation Free Energies (ΔG‡) for the Ring-Opening of Substituted Benzocyclobutenes
| Compound | Substituents | Calculated ΔG‡ (kcal/mol) | % Reduction vs. BCB |
|---|---|---|---|
| BCB | None | 41.5 | 0% |
| 1-NH2-BCB | Electron-Donating | 38.1 | 8.2% |
| 1-NO2-BCB | Electron-Withdrawing | 33.9 | 18.3% |
| 1-NH2-8-NO2-BCB | Captodative | 12.7 | 69.4% |
Data sourced from computational studies on substituted BCB derivatives. The values illustrate the significant impact of substituents on the activation barrier. researchgate.net
The electrocyclic ring-opening of benzocyclobutene is a 4π-electron process that, under thermal conditions, proceeds via a conrotatory mechanism as predicted by the Woodward-Hoffmann rules. rsc.orgresearchgate.net This means the substituents on the breaking C-C bond of the cyclobutene (B1205218) ring rotate in the same direction (both clockwise or both counter-clockwise) during the transformation. Computational models confirm this conrotatory pathway as the lowest energy route. rsc.org
Computational Investigations of Regioselectivity and Stereoselectivity in Reactions
Following the thermal ring-opening to the corresponding cyano- and dimethoxy-substituted o-xylylene, this highly reactive diene can participate in various cycloaddition reactions, most notably the Diels-Alder reaction. Computational chemistry is essential for predicting the regioselectivity and stereoselectivity of these subsequent reactions.
For an unsymmetrical o-xylylene, such as the one derived from this compound, reactions with unsymmetrical dienophiles can lead to different regioisomers. DFT calculations can determine the activation energies for the formation of each possible isomer. The preferred reaction pathway is the one with the lowest activation barrier. nih.govresearchgate.net The regioselectivity is governed by a combination of electronic and steric factors. The electron-donating methoxy groups and the electron-withdrawing cyano group will create a polarized π system in the o-xylylene intermediate, directing the approach of the dienophile. nih.gov Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed or calculated regioselectivity by analyzing the interactions between the HOMO of the diene and the LUMO of the dienophile (or vice-versa).
Stereoselectivity, such as the preference for endo or exo products in a Diels-Alder reaction, can also be robustly predicted. By calculating the energies of the respective transition states, computational models can determine which stereochemical outcome is kinetically favored.
Molecular Dynamics Simulations for Mechanistic Elucidation
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into reaction mechanisms and material properties that are complementary to static quantum chemical calculations. For benzocyclobutene systems, MD simulations are particularly useful for studying the polymerization process that occurs after the initial ring-opening. acs.orgnih.gov
Once the o-xylylene is formed, it can react with another BCB molecule or another o-xylylene, leading to polymerization. MD simulations can model the cross-linking of BCB-based resins, tracking the formation of new bonds and the evolution of the polymer network's three-dimensional structure. acs.orgresearchgate.net These simulations can help to understand how factors like the degree of cross-linking and the molecular weight of the polymer chains influence the bulk properties of the resulting material, such as its dielectric constant and thermodynamic stability. acs.orgnih.gov While specific MD simulations for this compound are not available, simulations on other BCB-based polymers show that increasing the cross-linking density generally leads to a higher dielectric constant and reduced free volume within the material. acs.org
Computational Design and Prediction of Novel Benzocyclobutene Derivatives and Reactivity
Computational chemistry is not only a tool for explaining existing phenomena but also a powerful engine for the design and prediction of new molecules with desired properties. By systematically varying substituents on the benzocyclobutene scaffold in silico, researchers can screen for derivatives with tailored reactivity. acs.orgnih.gov
For example, computational models can predict the isomerization temperatures (the temperature at which ring-opening occurs) of novel BCB derivatives. ekb.egresearchgate.net This is crucial for applications in materials science, where a specific curing temperature is often required. researchgate.netresearchgate.net Studies have shown that properties like molecular hardness, polarizability, and orbital energies can be correlated with the isomerization temperature. ekb.egresearchgate.net By calculating these properties for a proposed molecule like this compound, its ring-opening temperature could be predicted before its synthesis is attempted. This predictive capability accelerates the discovery of new functional materials, such as polymers with low dielectric constants or improved thermal stability, for use in microelectronics and other advanced applications. researchgate.netmdpi.com
Synthetic Utility of 1 Cyano 3,6 Dimethoxy Benzocyclobutene and Benzocyclobutene Derivatives in Organic Synthesis
Construction of Complex Polycyclic and Heterocyclic Frameworks
The high reactivity of the benzocyclobutene core, particularly its ability to undergo thermal electrocyclic ring-opening to form highly reactive o-quinodimethane intermediates, makes it a powerful tool for constructing intricate polycyclic and heterocyclic systems. nih.govscispace.com
Benzocyclobutene derivatives serve as precursors for spiro-substituted compounds and complex tetracyclic frameworks. For instance, spiro-substituted benzocyclobutene derivatives can undergo [4+2] cycloaddition reactions via the in-situ generated o-xylylene (B1219910) intermediates to form tetracyclic systems. ias.ac.in The reaction of a benzocyclobutene with a dienophile like N-methylmaleimide can yield benzo[f]isoindole-1,3(2H)-dione, although yields may be modest due to the formation of unaromatized side products. researchgate.net Similarly, benzodicyclobutene can react with N-methylmaleimide to produce benzo[1,2-f:4,5-f']diisoindole derivatives. researchgate.net The synthesis of the [5-5-6-6]-tetracyclic system found in the natural product spiropreussione B has been achieved using an intramolecular, thermal dehydrogenative Diels-Alder reaction as a key step. researchgate.net
| Starting Material | Reagent | Key Reaction Type | Product Type |
| Spiro-substituted Benzocyclobutene | Dienophile | [4+2] Cycloaddition | Tetracyclic System |
| Benzocyclobutene | N-methylmaleimide | Diels-Alder Reaction | Benzo[f]isoindole-1,3(2H)-dione |
| Benzodicyclobutene | N-methylmaleimide | Diels-Alder Reaction | Benzo[1,2-f:4,5-f']diisoindole |
| Substituted Diene | (Internal) | Intramolecular Dehydrogenative Diels-Alder | [5-5-6-6] Tetracyclic System |
A novel and efficient method for the synthesis of previously inaccessible benzocyclobutenone-derived ketonitrones has been developed. acs.org This protocol involves a palladium-catalyzed intramolecular C(sp²)–H functionalization of bromoaryl-substituted aldonitrones. chemistryviews.orgacs.org The process is highly atom-economical and provides the desired strained, four-membered ketonitrones in good to excellent yields. acs.org These benzocyclobutenitrones (BCBn) are valuable synthetic intermediates. acs.org They can participate in further transformations, such as 1,3-dipolar cycloadditions with dienophiles like 2H-pentafluoropropene to form isoxazolidines. acs.org Subsequent hydrogenation of these isoxazolidines can lead to the formation of fluorinated, spirocyclic β-lactams, which are of interest in medicinal chemistry. acs.org This methodology demonstrates the utility of benzocyclobutene derivatives in constructing complex, nitrogen-containing polycyclic and spirocyclic scaffolds. acs.orgacs.org
| Catalyst System | Substrate | Reaction Type | Product |
| Pd(OAc)₂ / dppe | Bromoaryl-substituted aldonitrone | Intramolecular C(sp²)–H Functionalization | Benzocyclobutenone-derived ketonitrone |
Applications in Natural Product Total Synthesis
The unique reactivity of benzocyclobutenes has made them valuable synthons in the total synthesis of various natural products. researchgate.net
Several natural products incorporating a benzocyclobutene unit have been isolated, particularly from Muscari species. ias.ac.in The synthesis of these compounds often utilizes functionalized benzocyclobutenes as key starting materials. For example, the synthesis of a flavone (B191248) derivative containing a benzocyclobutene moiety was achieved starting from 1-cyano-4,5-methylenedioxybenzocyclobutene. ias.ac.in This highlights the role of cyano-substituted benzocyclobutenes as precursors in natural product synthesis.
Benzocyclobutene derivatives have been employed in synthetic strategies targeting complex polycyclic structures found in natural products like quassinoids and morphinans. An intramolecular Diels-Alder reaction of a benzocyclobutene derivative has been explored as a key step in an approach to the quassinoid ring system. ias.ac.in Quassinoids are a large group of terpenoid natural products with complex structures and promising biological activities. nih.gov
The morphinan (B1239233) skeleton, the core structure of many opioid analgesics, has also been a target for synthesis using novel strategies. While not directly involving benzocyclobutene, the development of new methods for constructing complex ring systems, such as the intramolecular nitrone addition for the morphinan skeleton, showcases the ongoing efforts to access these important molecules. rsc.org The late-stage functionalization of the morphinan C-ring using photochemical hydrogen atom transfer (HAT) catalysis provides a modern approach to novel derivatives. d-nb.info
Development of Optically Active and Enantioenriched Compounds
The synthesis of enantiomerically pure benzocyclobutene derivatives is an area of growing interest due to the importance of chirality in bioactive molecules. manchester.ac.uk While the direct enantioselective synthesis of benzocyclobutene derivatives with all-carbon quaternary centers remains a challenge, several strategies have been developed. rsc.orgresearchgate.net
One approach involves a sequential enantioselective reduction of a benzocyclobutenone followed by a diastereospecific iridium-catalyzed C–H silylation to install contiguous stereogenic centers. rsc.orgresearchgate.net This method provides access to enantioenriched benzocyclobutenols. rsc.orgresearchgate.net Another strategy utilizes a modular and stereoselective copper- and palladium-catalyzed assembly/cyclization sequence starting from imine, allene, and diboron (B99234) precursors to produce densely functionalized, enantioenriched benzocyclobutenes. manchester.ac.ukelsevierpure.com This latter method has been applied to the synthesis of benzocyclobutene-containing peptides. manchester.ac.uk
Furthermore, the synthesis of an optically active benzocyclobutene-based amino acid derivative has been reported in a highly diastereoselective manner using a Schöllkopf chiral auxiliary, demonstrating the potential for incorporating these strained rings into biologically relevant molecules. ias.ac.in
| Method | Starting Materials | Key Features | Product |
| Sequential Reduction/C-H Functionalization | Benzocyclobutenone | Enantioselective reduction, diastereospecific C-H silylation | Enantioenriched Benzocyclobutenol |
| Cu- and Pd-Catalyzed Assembly/Cyclization | Imine, Allene, Diboron | Modular, stereoselective | Enantioenriched Benzocyclobutene |
| Chiral Auxiliary Approach | N/A | Diastereoselective synthesis | Optically Active Benzocyclobutene Amino Acid |
Synthesis of Chiral Benzocyclobutene-Based Amino Acid Derivatives
The incorporation of the benzocyclobutene moiety into amino acid structures offers a pathway to novel peptide modifications and bioorganic compounds. A notable strategy for the synthesis of optically active benzocyclobutene-based α-amino acid derivatives involves the use of a chiral auxiliary, such as the Schöllkopf auxiliary. This method allows for the highly diastereoselective alkylation of a glycine-derived bislactim ether with a brominated benzocyclobutene derivative. niscpr.res.in
For instance, the synthesis can be initiated with a suitably substituted benzocyclobutene, which is then brominated to provide the electrophilic partner for the alkylation reaction. The chiral bislactim ether, derived from glycine (B1666218) and (S)-valine, is deprotonated to form a nucleophilic enolate, which then reacts with the bromobenzocyclobutene. The reaction proceeds with high diastereoselectivity, leading to the formation of the desired benzocyclobutene-substituted bislactim ether. Subsequent acidic hydrolysis cleaves the auxiliary and furnishes the optically pure benzocyclobutene-based α-amino acid ester. niscpr.res.in This approach has been successfully applied to produce various benzocyclobutene amino acid derivatives in good yields. niscpr.res.in
While the direct use of 1-cyano-3,6-dimethoxy-benzocyclobutene in this specific sequence has not been extensively documented in the reviewed literature, its structure is amenable to similar synthetic transformations. The cyano group could be reduced to an amine or hydrolyzed to a carboxylic acid, providing further handles for chemical manipulation. The dimethoxy substituents on the aromatic ring can influence the electronic properties and reactivity of the benzocyclobutene core.
| Starting Material | Chiral Auxiliary | Key Reaction Step | Product | Diastereomeric Excess (d.e.) |
| Bromobenzocyclobutene | Schöllkopf Auxiliary (derived from Glycine and (S)-Valine) | Diastereoselective Alkylation | Optically Active Benzocyclobutene α-Amino Acid Ester | High |
Asymmetric Transformations Leading to Enantioenriched Benzocyclobutenes
The development of asymmetric methods to synthesize enantioenriched benzocyclobutenes is of significant interest due to the prevalence of chiral structures in biologically active molecules. scripps.edu Various catalytic strategies have been employed to achieve high enantioselectivity in the formation of the benzocyclobutene core and its derivatives.
One successful approach involves a palladium-catalyzed asymmetric [2+2] annulation between arylboronic acids and functionalized alkenes. researchgate.net This method provides a modular and versatile route to a wide range of enantioenriched benzocyclobutenes under mild conditions with excellent enantioselectivity. researchgate.net Another strategy is the sequential enantioselective reduction of a ketone on the cyclobutene (B1205218) ring, followed by a diastereospecific iridium-catalyzed C–H silylation to install contiguous stereogenic centers.
Rhodium-catalyzed asymmetric synthesis has also been explored. For example, the asymmetric ring-closing reaction of 1,6-enynes can produce chiral benzocyclobutenes. Furthermore, organocatalytic approaches are emerging. Chiral Brønsted acids have been shown to catalyze the isomerization of benzocyclobutene derivatives to afford highly enantioenriched cyclobutene structures.
The following table summarizes some of the asymmetric transformations leading to enantioenriched benzocyclobutenes:
| Catalytic System | Reaction Type | Substrates | Key Feature |
| Palladium/Pyrox | Asymmetric [2+2] Annulation | Arylboronic acids and functionalized alkenes | Modular and versatile, mild conditions |
| Rhodium(I)/Chiral Diene | Asymmetric [2+2] Cycloaddition | 1,6-enynes | Access to functionalized chiral benzocyclobutenes |
| Iridium/Chiral Ligand | Sequential Reduction/C-H Functionalization | Benzocyclobutenones | Installation of contiguous stereocenters |
| Chiral Brønsted Acid | Asymmetric Isomerization | Benzocyclobutene derivatives | Organocatalytic route to enantioenriched cyclobutenes |
Strategic Building Blocks for Compounds of Academic Interest
The unique structural and reactive properties of benzocyclobutenes make them valuable building blocks for the synthesis of a wide array of compounds of academic and pharmaceutical interest. scripps.edu Their ability to generate reactive intermediates allows for the construction of complex molecular architectures that would be challenging to access through other synthetic routes.
Scaffolds for Benzocyclobutene-Based Analogues
In medicinal chemistry, the benzocyclobutene moiety serves as a rigid and structurally unique scaffold for the design of novel therapeutic agents. Its compact structure can be used to mimic or replace other aromatic systems in known drugs, potentially leading to improved pharmacological properties such as enhanced binding affinity, selectivity, or metabolic stability. scripps.edu The heart failure medication Ivabradine is a notable example of a marketed drug containing a benzocyclobutene core. scripps.edu
The synthesis of diverse benzocyclobutene-based analogues is often achieved by leveraging the versatile reactivity of the benzocyclobutene core. For instance, palladium-catalyzed cross-coupling reactions on halogenated benzocyclobutenes allow for the introduction of a wide range of substituents on the aromatic ring. Furthermore, the functional groups on the cyclobutene ring can be manipulated to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The development of new synthetic methods, such as the palladium-catalyzed activation of C-H bonds of adjacent methylene (B1212753) units in carboxylic acids, has further expanded the accessibility of diverse benzocyclobutene scaffolds. scripps.edu
Precursors for Strained Polycyclic Nitrogen-Containing Scaffolds
The strained four-membered ring of benzocyclobutene derivatives can be exploited in ring-expansion reactions to construct larger, often strained, polycyclic systems containing nitrogen atoms. rsc.org The thermal ring-opening of benzocyclobutene to an o-xylylene, followed by an intramolecular Diels-Alder reaction with a nitrogen-containing dienophile tethered to the benzocyclobutene, is a powerful strategy for the synthesis of complex nitrogen heterocycles.
For example, a benzyne-[2+2] cycloaddition with an enamide can lead to a benzocyclobutene intermediate that, upon thermal activation, undergoes a tandem [2+2] cycloaddition-pericyclic ring-opening-intramolecular-N-tethered-[4+2] cycloaddition sequence to rapidly assemble nitrogen-containing polycycles. organic-chemistry.org This approach allows for the stereoselective construction of intricate molecular frameworks from relatively simple starting materials. While direct examples utilizing this compound are not prevalent in the reviewed literature, the cyano group could potentially be transformed into a nitrogen-containing dienophile or a tether for such a group, making it a plausible precursor for these types of transformations.
Role in Advanced Materials Chemistry via Controlled Polymerization
Benzocyclobutene-based monomers are of significant interest in materials science, particularly for the development of high-performance polymers with applications in microelectronics and other advanced technologies. The thermal curing of these monomers offers several advantages over traditional polymerization methods.
Benzocyclobutenes as Monomers for Thermally Cured Polymers
The polymerization of benzocyclobutene monomers is initiated by the thermal ring-opening of the cyclobutene ring to form the reactive o-xylylene intermediate. This intermediate can then react with itself or other dienophiles in a step-growth polymerization fashion, typically through a Diels-Alder reaction, to form a highly cross-linked polymer network. thieme-connect.com A key advantage of this process is that it does not produce any volatile byproducts, which is crucial for applications in microelectronics where outgassing can be detrimental to device performance. thieme-connect.com
The properties of the resulting thermoset polymers can be tailored by modifying the structure of the benzocyclobutene monomer. For example, the incorporation of siloxane linkages, as in divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB), leads to polymers with a desirable combination of properties, including low dielectric constant, low moisture absorption, excellent thermal stability, and good planarization capabilities. These characteristics make them ideal for use as interlayer dielectrics in integrated circuits and for wafer-level packaging.
The curing temperature of benzocyclobutene-based polymers is typically above 200 °C. However, research has focused on lowering this temperature to make the process compatible with a wider range of substrates. The introduction of electron-donating or withdrawing groups on the benzocyclobutene ring can influence the ring-opening temperature. For instance, an ethoxyvinyl group on the cyclobutene ring has been shown to lower the crosslinking temperature by approximately 100 °C. thieme-connect.com Similarly, the presence of a cyano group, as in this compound, is also known to reduce the curing temperature.
| Monomer Type | Curing Mechanism | Key Polymer Properties | Applications |
| Divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB) | Thermal ring-opening and Diels-Alder polymerization | Low dielectric constant, low moisture uptake, high thermal stability | Microelectronics, interlayer dielectrics |
| 1-Ethoxyvinylbenzocyclobutene | Thermal ring-opening and radical polymerization | Lower curing temperature (100-150 °C) | Temperature-sensitive applications |
| Cyano-containing BCB-imides | Thermal ring-opening and polymerization | Lower curing temperature, high mechanical strength, high glass transition temperature | Advanced thermosets |
Strategies for Modifying Polymer Properties through Benzocyclobutene Incorporation
Incorporating benzocyclobutene (BCB) derivatives into polymer structures is a powerful strategy for enhancing and tailoring material properties for specific high-performance applications. scispace.comacs.org The formation of a crosslinked network via the BCB ring-opening reaction imparts significant improvements in thermal stability, mechanical integrity, and dielectric performance. researchgate.netresearchgate.net
Enhancement of Thermal and Mechanical Properties: A primary benefit of BCB incorporation is the substantial increase in the polymer's thermal stability and glass transition temperature (Tg). scispace.comresearchgate.net The crosslinked network restricts the mobility of polymer chains, requiring more energy for them to move, thus raising the Tg. researchgate.net This enhanced thermal resistance makes BCB-modified polymers suitable for applications in microelectronics and other areas requiring high-temperature tolerance. researchgate.net For example, the introduction of BCB units into polysiloxanes has been shown to create resins with decomposition temperatures exceeding 429°C. scientific.net Similarly, adamantyl-based BCB polymers exhibit high glass transition temperatures (>350°C) and good thermal stability. researchgate.net
The crosslinking also improves mechanical properties. By covalently linking polymer chains, the material's modulus and dimensional stability are enhanced. scispace.comacs.org This is crucial for maintaining structural integrity, especially under thermal cycling or mechanical stress. researchgate.net
Modification of Dielectric Properties: BCB-based polymers are highly valued in the microelectronics industry for their excellent dielectric properties, including a low dielectric constant (low-κ) and low dielectric loss. researchgate.netresearchgate.net The crosslinking process results in a nonpolar hydrocarbon network, which contributes to these desirable electrical characteristics. researchgate.net Studies on BCB-based polycarbosiloxanes have shown that a higher cross-linking density leads to a reduction in the dielectric constant. acs.org This is because the more rigid, branched network structure restricts the movement of polarizable groups. acs.orgresearchgate.net This property is critical for insulating materials used in integrated circuits to minimize signal delay and power consumption. researchgate.net
| Polymer System | BCB Derivative | Effect on Properties |
| Polystyrene | 4-Vinylbenzocyclobutene (4-VBCB) | Increased Tg, thermal stability, and mechanical stability. scispace.com |
| Polycarbosiloxanes | Pendant BCB groups | Enhanced thermal and dimensional stability; reduced dielectric constant with higher cross-linking density. acs.org |
| Polysiloxanes | 4-(1,1-di-methyl-1-vinyl) silylbenzocyclobutene | Superior thermal resistance with initial decomposition temperatures as high as 429°C. scientific.net |
| FROMP Networks | Norbornene benzocyclobutene (NB-BCB) | Drastically increased Tg after post-curing activation. digitellinc.com |
Control over Polymer Architecture: The method of BCB incorporation provides control over the final polymer architecture. BCB units can be placed on the side chains as pendant groups or integrated into the polymer backbone. researchgate.netscispace.com Placing BCB on the side chains allows for the synthesis of well-defined linear polymers whose structure can be precisely controlled before a final crosslinking step is initiated. scispace.com This "two-step" approach, separating polymerization from crosslinking, offers greater processability and control over the final network structure compared to systems where polymerization and crosslinking occur simultaneously. scispace.com Furthermore, incorporating BCB functionality can be used to introduce long-chain branching in polymers like polystyrene, which can improve properties by altering the material's rheology. acs.org
| Strategy | Description | Impact on Polymer Properties |
| Pendant Group Incorporation | BCB moieties are attached to the side chains of a linear polymer. | Allows for a two-step crosslinking process, providing excellent control over the final network structure and properties. scispace.com |
| Backbone Incorporation | BCB units are part of the main polymer chain. | Creates crosslinked networks upon thermal curing, often used in classical BCB resins. scispace.com |
| Latent Crosslinking | BCB is used as an additive or comonomer that is activated after initial polymer formation and shaping. | Enables processing of the polymer in a thermoplastic state before converting it to a high-performance thermoset. researchgate.netdigitellinc.com |
| Introduction of Branching | BCB functional initiators are used in polymerization. | Leads to chain extension and branching upon thermolysis, modifying rheological properties. acs.org |
By selecting the appropriate BCB derivative and incorporation strategy, a wide range of polymers can be engineered with tailored properties to meet the demands of advanced technologies.
Emerging Trends and Future Directions in 1 Cyano 3,6 Dimethoxy Benzocyclobutene Chemistry
Advancements in Catalytic Asymmetric Synthesis and Dynamic Kinetic Resolutions
The development of chiral benzocyclobutene derivatives is a significant area of interest due to their potential applications in pharmaceuticals and as chiral ligands. While specific methods for the catalytic asymmetric synthesis of 1-Cyano-3,6-dimethoxy-benzocyclobutene are not documented, progress in the synthesis of other chiral benzocyclobutenes provides a roadmap for future research.
One promising approach is the enantioselective reduction of a corresponding benzocyclobutenone precursor . For instance, sequential enantioselective reduction and C–H functionalization have been successfully employed to create contiguous stereogenic centers in benzocyclobutenols with high enantiomeric excess (ee). nih.gov This strategy could be adapted to a 1-cyano-3,6-dimethoxy-benzocyclobutenone, should a synthetic route to this precursor be developed.
Dynamic kinetic resolution (DKR) represents another powerful strategy to obtain enantiopure compounds from a racemic mixture, theoretically achieving 100% yield. princeton.edunih.gov DKR combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. This has been successfully applied to the synthesis of various chiral molecules. nih.gov For a racemic mixture of this compound, a DKR process could involve a chiral catalyst that selectively reacts with one enantiomer, while a racemization catalyst, such as a transition metal complex, interconverts the enantiomers. The feasibility of this approach would depend on identifying a suitable chiral catalyst that can differentiate the enantiomers of the substituted benzocyclobutene.
Exploration of Novel Reaction Pathways and Cascade Transformations
The strained four-membered ring of benzocyclobutenes is prone to thermal or light-induced electrocyclic ring-opening to form highly reactive o-quinodimethanes. This reactivity is the cornerstone of many applications of BCBs and offers a gateway to novel reaction pathways and cascade transformations.
For this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing cyano group would be expected to influence the electronics and reactivity of the resulting o-quinodimethane intermediate. This could be exploited in various cycloaddition reactions to construct complex polycyclic systems. For example, intramolecular Diels-Alder reactions of appropriately substituted BCBs are a common strategy for the synthesis of complex natural products.
Cascade reactions , which involve a series of intramolecular reactions initiated by a single event, are an efficient way to build molecular complexity. researchgate.net The ring-opening of this compound could trigger a cascade of cyclizations, rearrangements, or other transformations, leading to the rapid assembly of intricate molecular architectures. The specific pathways would be dictated by the substituents on the benzocyclobutene and the reaction conditions. The development of such cascade reactions is a promising avenue for future research.
Integration of Advanced Analytical and Spectroscopic Methods for Real-Time Mechanistic Monitoring
A deep understanding of reaction mechanisms is crucial for the optimization of existing reactions and the discovery of new ones. Advanced analytical and spectroscopic techniques that allow for real-time monitoring of reactions are invaluable in this regard.
For the study of reactions involving this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy could provide real-time information on the concentrations of reactants, intermediates, and products. This would allow for the elucidation of reaction kinetics and the identification of transient species, such as the o-quinodimethane intermediate. The unique vibrational signature of the cyano group could be a particularly useful handle for FTIR monitoring.
The polymerization of BCB derivatives is a key application, and real-time monitoring of these processes is essential for controlling the properties of the resulting polymers. Time-domain NMR has been used to monitor polymerization reactions by tracking changes in molecular mobility. nih.gov Such techniques could be applied to the polymerization of this compound to gain insights into the curing process and to optimize the properties of the resulting polymer.
Development of High-Throughput Experimentation and Automated Synthesis for Libraries of Derivatives
High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of large numbers of catalysts and reaction conditions. nih.govresearchgate.net This approach is particularly well-suited for the discovery of new reactions and for the optimization of reaction yields and selectivities.
For this compound, HTE could be used to screen for optimal conditions for its synthesis, polymerization, or its participation in novel cycloaddition and cascade reactions. For example, a library of potential catalysts could be rapidly screened for their ability to promote a desired transformation, or a wide range of solvents, temperatures, and other reaction parameters could be investigated to maximize the yield of a particular product.
Automated synthesis platforms can further accelerate the drug discovery and materials development process by enabling the rapid synthesis of libraries of related compounds. beilstein-journals.org An automated platform could be developed to synthesize a library of derivatives of this compound with variations in the substituents on the aromatic ring or the cyclobutene (B1205218) ring. These libraries could then be screened for desirable properties, such as biological activity or specific material characteristics.
Synergistic Approaches Combining Computational Chemistry with Experimental Design
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting chemical reactivity. When combined with experimental studies, it can provide a deeper understanding of reaction mechanisms and guide the design of new experiments.
For this compound, DFT calculations could be used to study the thermodynamics and kinetics of its ring-opening reaction, providing insights into the structure and reactivity of the resulting o-quinodimethane. Computational modeling could also be used to predict the outcomes of cycloaddition reactions and to design substrates for novel cascade transformations.
A synergistic approach, where computational predictions are used to guide experimental design and experimental results are used to refine computational models, would be a powerful strategy for advancing the chemistry of this compound. This iterative cycle of prediction and verification can accelerate the discovery of new reactions and the development of new applications for this and other benzocyclobutene derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Cyano-3,6-dimethoxy-benzocyclobutene, and what methodological considerations ensure high yield?
- Answer : The compound can be synthesized via cyclization reactions of pre-functionalized benzene derivatives. For example, 1-cyano-3,4-dimethoxybenzocyclobutene analogs are synthesized by thermal or photochemical [2+2] cycloadditions of substituted styrenes, followed by nitrile functionalization . Key considerations include temperature control (to prevent ring-opening) and use of protecting groups for methoxy substituents to avoid side reactions. Purity can be enhanced via column chromatography with ethyl acetate/hexane gradients .
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer : Analytical techniques such as HPLC-MS (to detect trace impurities) and FT-IR spectroscopy (to confirm nitrile and methoxy groups via C≡N stretching at ~2200 cm⁻¹ and C-O-C bands at ~1250 cm⁻¹) are critical . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves methoxy group positions and cyclobutane ring conformation .
Q. What stability considerations are crucial during storage and handling of this compound?
- Answer : The cyclobutane ring is prone to ring-opening under thermal stress (>100°C) or prolonged UV exposure. Store in inert atmospheres (argon) at -20°C in amber vials. Methoxy groups may hydrolyze in acidic/basic conditions; neutral pH buffers are recommended for solutions .
Advanced Research Questions
Q. What strategies optimize the use of this compound in multi-step organic syntheses (e.g., alkaloid derivatives)?
- Answer : The nitrile group serves as a versatile handle for nucleophilic additions or reductions. For example, in protoberberine alkaloid synthesis, the nitrile undergoes hydrolysis to a carboxylic acid, enabling cyclization with amines . Methoxy groups can be selectively demethylated using BBr₃ to introduce hydroxyl moieties for further functionalization .
Q. How can researchers resolve contradictions in reported biological activities of nitrile-containing benzocyclobutene derivatives?
- Answer : Discrepancies in toxicity or bioactivity may arise from metabolic pathways. For instance, nitriles like 1-cyano-3,4-epithiobutane exhibit species-specific metabolism, with detoxification via glutathione conjugation in mammals . Methodological solutions include:
- Comparative metabolomics to track species-dependent degradation.
- Isotopic labeling (e.g., ¹⁴C-cyano groups) to trace metabolic byproducts .
Q. What are the challenges in detecting degradation products of this compound, and how can they be addressed?
- Answer : Degradation products (e.g., epoxides or carboxylic acids) are often polar and volatile, complicating GC-MS analysis. Use derivatization (e.g., silylation for hydroxyl groups) to enhance detectability. LC-MS/MS with a C18 column and methanol/water gradients improves separation . For quantification, calibrate against synthetic standards of suspected byproducts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the reactivity of methoxy-substituted benzocyclobutenes?
- Answer : Discrepancies in reaction outcomes (e.g., cyclization vs. polymerization) often stem from solvent polarity and catalyst choice. For example, polar aprotic solvents (DMF) stabilize transition states in cyclization, while nonpolar solvents favor dimerization. Systematic screening using a Design of Experiments (DoE) approach can identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
